molecular formula C18H18FNO4S B6413275 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261917-23-0

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413275
CAS RN: 1261917-23-0
M. Wt: 363.4 g/mol
InChI Key: UUVSTOVFSFTRDG-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, or 2F4PPSBA, is a fluorinated benzoic acid derivative with a broad range of potential applications in scientific research. It is a versatile compound that can be used as a reagent in a variety of reactions, and it can also be used to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

2F4PPSBA has a wide range of potential applications in scientific research. It can be used as a reagent in a variety of reactions, such as the synthesis of other fluorinated benzoic acid derivatives. It can also be used to study the structure and function of proteins, enzymes, and other biological molecules. It has been used in studies of the binding of ligands to proteins and enzymes, and it has also been used to study the structure and function of enzymes involved in metabolic processes.

Mechanism of Action

2F4PPSBA binds to proteins and enzymes in a specific way. It binds to the active site of the protein or enzyme, where it can modulate the activity of the protein or enzyme. It can also interact with other molecules in the active site, which can affect the activity of the protein or enzyme.
Biochemical and Physiological Effects
2F4PPSBA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, such as the enzymes involved in fatty acid oxidation and glycolysis. It has also been shown to modulate the activity of proteins involved in cell signaling pathways, such as those involved in inflammation and apoptosis.

Advantages and Limitations for Lab Experiments

2F4PPSBA has a number of advantages for use in laboratory experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also a versatile compound that can be used in a variety of reactions and studies. However, it can also be toxic and should be handled with care.

Future Directions

2F4PPSBA has a wide range of potential applications in scientific research, and there are a number of future directions that could be explored. These include the development of more specific inhibitors of enzymes involved in metabolic processes, the development of new methods for studying the structure and function of proteins and enzymes, and the development of new methods for studying the interactions between proteins and enzymes. Additionally, 2F4PPSBA could be used to study the effects of environmental stressors on proteins and enzymes, and it could also be used to study the effects of drugs on proteins and enzymes.

Synthesis Methods

2F4PPSBA can be synthesized using a variety of methods. One method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 2-fluoroaniline in the presence of a base such as sodium hydroxide. This reaction proceeds in high yield and the product can be isolated in pure form. Another method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 2-fluoroaniline in the presence of a catalyst such as palladium acetate. This reaction also proceeds in high yield and the product can be isolated in pure form.

properties

IUPAC Name

2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVSTOVFSFTRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692381
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261917-23-0
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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